(3r)-Abiraterone acetate
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Overview
Description
The compound “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” is a synthetic derivative of androstane, a steroidal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from a suitable steroidal precursor. Common steps may include:
Functional Group Protection: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Pyridinyl Group: Introduction of the pyridinyl group at the 17th position through nucleophilic substitution or other suitable reactions.
Acetylation: Acetylation of the hydroxyl group at the 3rd position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds or reduce ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroidal compounds.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to steroid receptors.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in steroid metabolism.
Medicine
Drug Development: Potential use in developing new therapeutic agents for diseases like cancer or hormonal disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in the body.
Industry
Biomaterials: Potential use in the development of biomaterials for medical applications.
Agriculture: Investigated for its effects on plant growth and development.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as steroid receptors or enzymes. The pyridinyl group may enhance its binding affinity or selectivity. The acetate group can influence its solubility and stability. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Androsta-5,16-dien-3-ol: A similar steroidal compound without the pyridinyl and acetate groups.
17-Pyridinyl-androsta-5,16-dien-3-ol: Lacks the acetate group but has the pyridinyl group.
3-Acetate-androsta-5,16-dien-3-ol: Lacks the pyridinyl group but has the acetate group.
Uniqueness
The presence of both the pyridinyl and acetate groups in “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” makes it unique
Properties
Molecular Formula |
C26H33NO2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1 |
InChI Key |
UVIQSJCZCSLXRZ-BRSOJCHPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
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